1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide
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Description
Synthesis Analysis
The synthesis of a compound like “1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide” would likely involve several steps, starting with the synthesis of the indole and thiosemicarbazide components. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its components and the bonds between them. However, without specific information or studies on this compound, a detailed molecular structure analysis is not possible.Chemical Reactions Analysis
The chemical reactions involving a compound like “1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide” would depend on the specific conditions and reagents used. Indole is known for its reactivity and versatility in chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of its components. However, without specific information or studies on this compound, a detailed analysis of its physical and chemical properties is not possible.Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information or studies on this compound, it’s not possible to provide detailed safety and hazard information.
Future Directions
The future directions for research on a compound like “1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide” would depend on the results of initial studies and the potential applications of the compound. Without specific studies or information on this compound, it’s not possible to predict future research directions.
properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHTPFHZRNRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413986 |
Source
|
Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
CAS RN |
7243-19-8 |
Source
|
Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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